molecular formula C32H36N2O6S2 B164878 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) CAS No. 128959-33-1

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)

Cat. No. B164878
M. Wt: 608.8 g/mol
InChI Key: FJDPJWAURFQFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "APTP" and is used in various research fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

APTP has been shown to have potential applications in various scientific research fields. In biochemistry, APTP has been used to study the structure and function of proteins, particularly those involved in signal transduction pathways. In pharmacology, APTP has been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, APTP has been used to study the role of neurotransmitters in the brain and their effects on behavior.

Mechanism Of Action

The mechanism of action of APTP is not fully understood, but it is believed to interact with proteins involved in signal transduction pathways. Specifically, APTP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cell signaling pathways. By inhibiting PTP activity, APTP may alter the activity of downstream signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of APTP have been studied extensively in vitro and in vivo. In vitro studies have shown that APTP can inhibit the activity of various PTPs, including PTP1B and SHP-2. In vivo studies have shown that APTP can inhibit tumor growth and metastasis in mouse models of breast cancer. Additionally, APTP has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Advantages And Limitations For Lab Experiments

APTP has several advantages as a research tool. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. Additionally, APTP has been shown to be stable in solution and can be easily synthesized in large quantities. However, there are also limitations to using APTP in lab experiments. For example, APTP has been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, the mechanism of action of APTP is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for research on APTP. One area of interest is the development of more specific inhibitors of PTPs that may have fewer off-target effects than APTP. Additionally, further studies are needed to fully understand the mechanism of action of APTP and its effects on cellular signaling pathways. Finally, there is potential for the development of APTP-based therapies for the treatment of various diseases, including cancer and neurological disorders.

Synthesis Methods

The synthesis of APTP involves the reaction of 2-mercaptophenol with 2-bromo-1-phenylethanone followed by the addition of 2-aminopropylamine. The resulting compound is then treated with oxalic acid to produce the ethanedioate 2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt) form of APTP. This synthesis method has been well-established and has been used in many research studies.

properties

CAS RN

128959-33-1

Product Name

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)

Molecular Formula

C32H36N2O6S2

Molecular Weight

608.8 g/mol

IUPAC Name

4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid

InChI

InChI=1S/2C15H17NOS.C2H2O4/c2*1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14;3-1(4)2(5)6/h2*2-9,11,17H,10,16H2,1H3;(H,3,4)(H,5,6)

InChI Key

FJDPJWAURFQFQL-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N.C(=O)(C(=O)O)O

synonyms

2-((2-(2-Aminopropyl)phenyl)thio)phenol ethanedioate (2:1) (salt)

Origin of Product

United States

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